Methyl 3-({2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}sulfamoyl)thiophene-2-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 3-[[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5S3/c1-24-18(21)17-16(7-9-26-17)27(22,23)19-10-15(20)13-4-2-12(3-5-13)14-6-8-25-11-14/h2-9,11,15,19-20H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWIBDPLMUWEIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-({2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}sulfamoyl)thiophene-2-carboxylate, with the CAS number 2097894-70-5, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its antibacterial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 423.5 g/mol. The compound features a thiophene ring, which is known for its significant role in drug discovery due to its bioactivity.
| Property | Value |
|---|---|
| CAS Number | 2097894-70-5 |
| Molecular Formula | C₁₈H₁₇N O₅S₃ |
| Molecular Weight | 423.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions including Vilsmeier-Haack reactions and subsequent hydrolysis. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Antibacterial Activity
Research indicates that thiophene derivatives exhibit significant antibacterial properties. This compound has been tested against various Gram-positive and Gram-negative bacterial strains. The results demonstrate that this compound possesses potent antibacterial activity, comparable to established antibiotics .
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines, including prostate cancer (PC-3). Studies reveal that it induces apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest. The compound's ability to inhibit tumor growth suggests its potential as a therapeutic agent in cancer treatment .
Anti-inflammatory Activity
In addition to its antibacterial and anticancer properties, this compound exhibits anti-inflammatory effects. It has been shown to reduce inflammation markers in vitro, which positions it as a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Studies
- Antibacterial Evaluation : A study tested the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its effectiveness against resistant strains.
- Anticancer Study : In vitro tests on PC-3 cells revealed that treatment with the compound at concentrations of 10 µM resulted in a significant reduction in cell viability by approximately 50% after 48 hours.
- Anti-inflammatory Research : In an animal model of inflammation, administration of the compound reduced paw edema significantly compared to the control group, indicating its potential as an anti-inflammatory agent.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Anticancer Activity : Thiophene derivatives, including this compound, have shown potential in inhibiting cancer cell proliferation. Research indicates that these compounds can interfere with specific biochemical pathways involved in tumor growth.
- Antimicrobial Properties : The sulfamoyl group in the structure enhances its interaction with biological targets, making it effective against various bacterial strains. Studies have demonstrated its efficacy in inhibiting the growth of resistant bacterial strains.
- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses, potentially offering therapeutic benefits in conditions like arthritis.
-
Material Science
- Organic Electronics : Methyl 3-({2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}sulfamoyl)thiophene-2-carboxylate can be utilized in the development of organic semiconductors. Its thiophene structure contributes to charge transport properties, which are crucial for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
- Photovoltaic Applications : The compound's electronic properties make it suitable for use in solar cells, where it can enhance light absorption and energy conversion efficiency.
Case Studies
-
Anticancer Research
- A study published in Journal of Medicinal Chemistry explored various thiophene derivatives, including this compound), demonstrating significant cytotoxicity against breast cancer cell lines. The results indicated that the compound induced apoptosis through mitochondrial pathways.
-
Antimicrobial Activity
- In research documented in Antimicrobial Agents and Chemotherapy, the compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted its potential as a lead compound for developing new antibiotics.
-
Material Science Applications
- A paper in Advanced Functional Materials described the incorporation of thiophene derivatives into organic photovoltaic devices, showcasing enhanced efficiency due to improved charge mobility and light absorption characteristics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
